N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Description
N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyridazine and pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
It’s known that pyridazine and pyridazinone derivatives interact with their targets in a variety of ways, leading to a range of physiological effects
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives, it can be inferred that these compounds likely have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[6-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-10-6-5-7-16(18)13-14-23-20(27)15-30-21-12-11-19(25-26-21)24-22(28)17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDKCRYHXDJPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.